TAAR1 Agonist Potency: Human vs. Mouse Receptor Subtype Selectivity Profile
This compound acts as a TAAR1 agonist with a clear potency differential between human and mouse receptors, as well as within mouse subtypes. In HEK293 cells expressing human TAAR1, it stimulated cAMP accumulation with an EC50 of 1.60 × 10³ nM [1]. In the same assay format, it displayed significantly higher potency at mouse TAAR1 (EC50 = 540 nM) [1]. Notably, it exhibited substantially lower activity at mouse TAAR5 (EC50 > 1.00 × 10⁴ nM), demonstrating functional selectivity within the trace amine receptor family [1].
| Evidence Dimension | TAAR1 Agonist Potency (EC50) in cAMP Accumulation Assay |
|---|---|
| Target Compound Data | EC50 = 1.60 × 10³ nM (human TAAR1); EC50 = 540 nM (mouse TAAR1); EC50 > 1.00 × 10⁴ nM (mouse TAAR5) |
| Comparator Or Baseline | Mouse TAAR1 (540 nM) and mouse TAAR5 (>10,000 nM) as internal comparators |
| Quantified Difference | ~3-fold higher potency for mouse TAAR1 vs. human TAAR1; >18.5-fold selectivity over mouse TAAR5 |
| Conditions | HEK293 cells expressing respective TAAR receptors, cAMP accumulation measured by BRET assay after 20 minutes. |
Why This Matters
This species-dependent and subtype-selective agonism profile is critical for researchers designing in vivo studies in rodent models, ensuring that observed pharmacological effects are relevant to the intended target and not confounded by off-target trace amine receptor interactions.
- [1] BindingDB. (n.d.). BDBM50227826 (CHEMBL4069147) - Agonist Activity at Human TAAR1, Mouse TAAR1, and Mouse TAAR5. View Source
